Bromure de Tiquizium
Vue d'ensemble
Description
Le bromure de tiquizium est un sel de bromure organique de tiquizium. Il est principalement utilisé comme un médicament antispasmodique pour le traitement des convulsions et de l'hypermobilité dans des conditions telles que la gastrite, l'ulcère gastrique, l'ulcère duodénal, l'entérite, le syndrome du côlon irritable, les maladies de la vésicule biliaire, les maladies des voies biliaires et l'urolithiase .
Applications De Recherche Scientifique
Tiquizium bromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of quaternary ammonium salts and their reactivity.
Biology: Research on its effects on muscarinic receptors helps in understanding neurotransmission and receptor pharmacology.
Medicine: It is studied for its therapeutic potential in treating gastrointestinal disorders and its antispasmodic properties.
Industry: Tiquizium bromide is used in the development of new pharmaceuticals and as a reference compound in quality control
Mécanisme D'action
Target of Action
Tiquizium bromide primarily targets the M3 muscarinic receptor . This receptor is a subtype of muscarinic receptors, which are part of the G protein-coupled receptor family. They play a crucial role in various functions including neurotransmission, smooth muscle contraction, and other parasympathetic responses .
Mode of Action
Tiquizium bromide acts as an antagonist at the M3 muscarinic receptor . This inhibition of the M3 receptor leads to a decrease in the activity of the parasympathetic nervous system .
Biochemical Pathways
The antagonistic action of Tiquizium bromide on the M3 muscarinic receptor affects several biochemical pathways. These include the neuroactive ligand-receptor interaction pathway , the cholinergic synapse pathway , and the gastric acid secretion pathway . By blocking the M3 receptor, Tiquizium bromide can affect the transmission of nerve signals, the contraction of smooth muscles, and the secretion of gastric acid .
Pharmacokinetics
As a quaternary ammonium compound , it is likely to have poor oral bioavailability due to its charged nature, which limits its ability to cross lipid membranes
Result of Action
The primary result of Tiquizium bromide’s action is the suppression of spasms . These are usually caused by smooth muscle contraction, especially in tubular organs. The effect is to prevent spasms of the stomach, intestine, or urinary bladder . It is used for the treatment of convulsion and hypermobility in gastritis, gastric ulcer, duodenal ulcer, enteritis, irritable bowel syndrome, gallbladder disease, biliary tract disease, and urolithiasis .
Analyse Biochimique
Biochemical Properties
Tiquizium bromide acts as a muscarinic antagonist . It binds to but does not activate muscarinic cholinergic receptors, thereby blocking the actions of endogenous acetylcholine or exogenous agonists . This results in its antispasmodic effects.
Cellular Effects
Tiquizium bromide’s antispasmodic action can influence cell function by reducing smooth muscle contraction, especially in tubular organs like the stomach and intestines . This can impact cell signaling pathways and cellular metabolism related to muscle contraction and relaxation.
Molecular Mechanism
The mechanism of action of Tiquizium bromide involves its antagonistic effect on muscarinic cholinergic receptors . By binding to these receptors without activating them, it prevents the action of acetylcholine, a neurotransmitter that would normally induce muscle contraction.
Temporal Effects in Laboratory Settings
The effects of Tiquizium bromide can be observed within 1.5 hours of oral administration, with a half-life of 1.4 hours . It is primarily excreted in urine, with over 90% of the administered dose excreted within 24 hours .
Metabolic Pathways
The main metabolic pathway of Tiquizium bromide in the human body is the hydroxylation of the thiazole ring
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse du bromure de tiquizium implique la formation d'un sel d'ammonium quaternaire. L'une des étapes clés comprend la réaction d'un dérivé de quinolizidine avec des dérivés du thiophène dans des conditions spécifiques pour former le produit souhaité. La réaction implique généralement l'utilisation de solvants et de catalyseurs pour faciliter la formation de la structure d'ammonium quaternaire .
Méthodes de Production Industrielle : La production industrielle du this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction, des étapes de purification et des mesures de contrôle de la qualité pour assurer la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Le bromure de tiquizium subit diverses réactions chimiques, notamment :
Réactions de Substitution : L'ion bromure peut être substitué par d'autres nucléophiles.
Réactions d'Oxydation et de Réduction : Les cycles thiophène de la structure peuvent subir une oxydation et une réduction dans des conditions spécifiques.
Réactifs et Conditions Communs :
Réactions de Substitution : Les réactifs courants comprennent des nucléophiles tels que des ions hydroxyde ou des amines.
Réactions d'Oxydation : Des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réactions de Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés substitués du tiquizium .
4. Applications de la Recherche Scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude des sels d'ammonium quaternaires et de leur réactivité.
Biologie : La recherche sur ses effets sur les récepteurs muscariniques contribue à la compréhension de la neurotransmission et de la pharmacologie des récepteurs.
Médecine : Il est étudié pour son potentiel thérapeutique dans le traitement des troubles gastro-intestinaux et ses propriétés antispasmodiques.
Industrie : Le this compound est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans le contrôle de la qualité
5. Mécanisme d'Action
Le this compound exerce ses effets en agissant comme un antagoniste muscarinique. Il se lie aux récepteurs cholinergiques muscariniques, en particulier au récepteur M3, et bloque les actions de l'acétylcholine endogène. Cette inhibition empêche les contractions des muscles lisses, réduisant ainsi les spasmes dans le tractus gastro-intestinal et d'autres organes .
Composés Similaires :
Tipépidine : Un autre composé à base de thiophène aux propriétés antitussives.
Bromure de Timepidium : Utilisé pour ses effets antispasmodiques.
Dorzolamide : Un dérivé du thiophène utilisé comme inhibiteur de l'anhydrase carbonique dans le traitement du glaucome.
Tioconazole : Un agent antifongique contenant un cycle thiophène.
Unicité du this compound : Le this compound est unique en raison de son action spécifique sur les récepteurs muscariniques et de son efficacité dans le traitement d'une large gamme de troubles gastro-intestinaux. Sa structure d'ammonium quaternaire le distingue également d'autres composés similaires .
Comparaison Avec Des Composés Similaires
Tipepidine: Another thiophene-based compound with antitussive properties.
Timepidium Bromide: Used for its antispasmodic effects.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Tioconazole: An antifungal agent containing a thiophene ring.
Uniqueness of Tiquizium Bromide: Tiquizium bromide is unique due to its specific action on muscarinic receptors and its effectiveness in treating a wide range of gastrointestinal disorders. Its quaternary ammonium structure also distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16-,20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBNGRDAHSELMQ-KYSFMIDTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046757 | |
Record name | Tiquizium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71731-58-3 | |
Record name | Tiquizium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71731-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiquizium bromide [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071731583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiquizium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIQUIZIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659K6049SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tiquizium Bromide?
A1: Tiquizium Bromide functions as a nonselective muscarinic antagonist. [] This means it binds to muscarinic receptors, preventing the binding of acetylcholine and subsequent activation of downstream signaling pathways.
Q2: How does Tiquizium Bromide's affinity for muscarinic receptors compare to other antagonists like Atropine?
A2: Research indicates that Tiquizium Bromide exhibits a 3-4 times greater affinity for muscarinic receptors in the stomach and ileum compared to Atropine. [] This suggests a potentially more targeted action on gastrointestinal smooth muscle.
Q3: What is the significance of Tiquizium Bromide's selectivity for M3 receptors in the human detrusor muscle?
A3: Studies using radioligand binding techniques demonstrate that Tiquizium Bromide, along with Oxybutynin, shows a strong affinity for M3 muscarinic receptors in the human detrusor muscle, similar to the M3-selective drug 4-DAMP. [] This affinity suggests a potential role for Tiquizium Bromide in influencing bladder muscle contractility.
Q4: How does Tiquizium Bromide's anti-ulcer activity compare to that of Pirenzepine?
A4: Preclinical studies in rats demonstrate that Tiquizium Bromide exhibits comparable or even greater potency than Pirenzepine in preventing gastric mucosal lesions induced by various agents like ethanol, aspirin, HCl, and NaOH. [] Both compounds also increased gastric mucus production and reversed stress-induced mucus depletion.
Q5: What are the key differences in the effects of Tiquizium Bromide and Pirenzepine on gastric secretion?
A5: While both Tiquizium Bromide and Pirenzepine inhibit gastric acid and pepsin output, they differ in their effects on gastric volume and bicarbonate secretion. [] Tiquizium Bromide does not significantly affect gastric volume and even increases bicarbonate secretion, unlike Pirenzepine, which inhibits volume and does not impact bicarbonate.
Q6: Does Tiquizium Bromide share the same side effects as Pirenzepine, particularly regarding mydriasis and salivary gland inhibition?
A6: While Tiquizium Bromide can cause mydriasis (pupil dilation) and inhibit salivation like Pirenzepine, its effects are less potent. [] This suggests a potentially improved side effect profile compared to Pirenzepine.
Q7: How is Tiquizium Bromide metabolized in the body?
A7: Following administration, Tiquizium Bromide undergoes biotransformation primarily via hydroxylation at the 5-position of its thiophene ring. [] The resulting hydroxylated metabolites are then conjugated with glucuronic acid and excreted in the urine.
Q8: What is the bioavailability of Tiquizium Bromide following oral administration?
A8: Studies in dogs reveal that the relative bioavailability of Tiquizium Bromide after oral administration is approximately 26%. [] This indicates that a significant portion of the administered dose is absorbed into the systemic circulation.
Q9: Is there a correlation between the pharmacological effects of Tiquizium Bromide and its plasma concentration?
A9: Research shows a clear correlation between the time course of Tiquizium Bromide's inhibitory effect on stomach contractions and its plasma concentration following intraduodenal administration. [] This suggests that plasma levels of the unchanged drug are a good indicator of its pharmacological activity.
Q10: What analytical techniques are employed to quantify Tiquizium Bromide in biological samples?
A11: Researchers utilize reversed-phase high-performance liquid chromatography (HPLC) to accurately determine Tiquizium Bromide concentrations in human serum and urine samples. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.